Noribogaine is a psychoactive compound that is a metabolite of ibogaine, an alkaloid derived from the root bark of the African shrub Tabernanthe iboga. It has garnered attention for its potential therapeutic effects, particularly in the treatment of substance use disorders. Noribogaine is classified as a non-addictive alkaloid and has been studied for its neuropharmacological properties, which may include anti-addictive and antidepressant effects.
Noribogaine is primarily sourced from the plant Tabernanthe iboga, which has been used traditionally in African spiritual ceremonies. The compound belongs to the class of alkaloids, specifically the iboga alkaloids. It is often classified under psychoactive substances due to its effects on the central nervous system, although it does not possess the same addictive properties as its parent compound, ibogaine.
The synthesis of noribogaine can be achieved through several methods:
Noribogaine's chemical structure features a complex arrangement typical of alkaloids, characterized by a tetracyclic framework. Its molecular formula is , with a molecular weight of approximately 255.36 g/mol. The structural formula can be represented as follows:
The compound exhibits several functional groups, including hydroxyl groups that contribute to its biological activity.
Noribogaine undergoes various chemical reactions that are significant for its pharmacological properties:
Noribogaine's mechanism of action involves several pathways:
Relevant data regarding its pharmacokinetics indicate that noribogaine has a longer half-life than ibogaine, which may enhance its therapeutic potential.
Noribogaine's applications span several domains:
Noribogaine (O-desmethylibogaine; 12-hydroxyibogamine) is a psychoactive indole alkaloid with the molecular formula C₁₉H₂₄N₂O and a molar mass of 296.414 g·mol⁻¹. Its pentacyclic structure consists of an indole nucleus fused to a quinuclidine scaffold, featuring a benzofuran moiety substituted with a hydroxyl group at the C-12 position. The compound exhibits three chiral centers (positions 1R, 15R, 17S, 18S), conferring stereospecificity in its biological interactions. X-ray crystallography confirms a trans-fused ring system with the ethyl group at C-17 adopting an equatorial orientation. The hydroxyl group at C-12 enhances hydrogen-bonding capability compared to its parent compound ibogaine, influencing receptor affinity and distribution kinetics [1] [4].
Table 1: Structural and Physicochemical Properties of Noribogaine
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₄N₂O |
Molar Mass | 296.414 g·mol⁻¹ |
Systematic Name | (1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraen-7-ol |
Hydrogen Bond Donors | 1 (OH group) |
Hydrogen Bond Acceptors | 3 (N₁, N₂₀, OH) |
Lipophilicity (LogP) | Estimated 3.2–3.8 |
Noribogaine is primarily generated in vivo via hepatic O-demethylation of ibogaine, catalyzed predominantly by cytochrome P450 2D6 (CYP2D6). Enzyme kinetics in human liver microsomes reveal biphasic metabolism characterized by high-affinity (Kₘ = 0.55 ± 0.09 μM) and low-affinity (Kₘ = 310 ± 10 μM) components. The high-affinity pathway contributes >95% of total intrinsic clearance and is exclusively mediated by CYP2D6, as demonstrated by:
Genetic polymorphisms significantly influence noribogaine formation. CYP2D6 ultrarapid metabolizers exhibit 2.3-fold higher ibogaine clearance compared to poor metabolizers. Concomitant administration of the CYP2D6 inhibitor paroxetine increases ibogaine AUC₀–t by 82% and prolongs its elimination half-life to 10.2 hours, though noribogaine exposure remains comparable due to compensatory metabolism by other enzymes [9].
Table 2: Metabolic Parameters of Ibogaine O-Demethylation
Parameter | High-Affinity Pathway | Low-Affinity Pathway |
---|---|---|
Kₘ (μM) | 0.55 ± 0.09 | 310 ± 10 |
Vₘₐₓ (pmol/min/mg) | 12.3 ± 1.2 | 98.5 ± 8.7 |
CLᵢₙₜᵣᵢₙₛᵢ꜀ (μL/min/mg) | 22,364 | 318 |
Primary Enzyme | CYP2D6 | Non-CYP2D6 isoforms |
Following oral administration, noribogaine demonstrates rapid absorption (Tₘₐₓ = 2–3 hours) and dose-linear pharmacokinetics across 3–60 mg doses in humans. Peak plasma concentrations (Cₘₐₓ) and area under the curve (AUC) increase proportionally with dose without accumulation. Noribogaine undergoes extensive tissue distribution, evidenced by a large apparent volume of distribution (Vd = 1,417–3,086 L), indicating significant extravascular penetration. Its lipophilicity facilitates accumulation in adipose tissue and the central nervous system, with brain-to-plasma ratios reaching 3.4 in murine models [3] [8].
Elimination occurs primarily via hepatic UGT-mediated glucuronidation to noribogaine glucuronide, with renal excretion accounting for <10% of unchanged compound. Transporter interactions involve:
Noribogaine exhibits dose-proportional pharmacokinetics between 3–60 mg single oral doses:
Noribogaine demonstrates multi-exponential elimination with a terminal half-life ranging 28–49 hours across dose cohorts. This variability arises from:
Noribogaine’s persistence in the central nervous system exceeds plasma exposure, with detectable brain concentrations (>5 ng/g) maintained for >72 hours post-dose in rodent models. This prolonged tissue residence contributes to sustained receptor occupancy despite declining plasma levels [8] [10].
Table 3: Pharmacokinetic Constants of Noribogaine in Humans
Parameter | 3 mg Dose | 10 mg Dose | 30 mg Dose | 60 mg Dose |
---|---|---|---|---|
Tₘₐₓ (h) | 2.1 ± 0.8 | 2.5 ± 0.9 | 3.0 ± 1.2 | 2.8 ± 1.1 |
Cₘₐₓ (ng/mL) | 10 ± 3 | 32 ± 8 | 110 ± 25 | 220 ± 45 |
AUC₀–∞ (ng·h/mL) | 240 ± 60 | 780 ± 190 | 2,600 ± 600 | 5,100 ± 1,200 |
t₁/₂ (h) | 28 ± 6 | 34 ± 7 | 42 ± 10 | 49 ± 12 |
Vd/F (L) | 1,417 ± 342 | 1,892 ± 450 | 2,583 ± 620 | 3,086 ± 740 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: